Methyl 2-(bromomethyl)-6-nitrobenzoate

Genotoxic impurity profiling Lenalidomide ANDA RP-HPLC method validation

Methyl 2-(bromomethyl)-6-nitrobenzoate (CAS 61940-21-4, MFCD04114314) is a benzyl bromide–type aromatic building block of the formula C₉H₈BrNO₄ (MW 274.07), featuring a benzylic bromomethyl group flanked by an ortho-nitro substituent and an ortho-methyl ester on the benzene ring. It is formally classified as Lenalidomide Impurity 18 and is supplied as a characterized reference standard for ANDA-related analytical method development, method validation, and quality control of the anticancer drug lenalidomide.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 61940-21-4
Cat. No. B042662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-6-nitrobenzoate
CAS61940-21-4
SynonymsMethyl 2-(2-Bromomethyl)-6-nitrobenzoate;  Methyl 2-(Bromomethyl)-6-nitrobenzoate
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr
InChIInChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3
InChIKeySJJJFLXTGHEZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Bromomethyl)-6-Nitrobenzoate (CAS 61940-21-4): Procurement-Relevant Identity and Compound Class Overview


Methyl 2-(bromomethyl)-6-nitrobenzoate (CAS 61940-21-4, MFCD04114314) is a benzyl bromide–type aromatic building block of the formula C₉H₈BrNO₄ (MW 274.07), featuring a benzylic bromomethyl group flanked by an ortho-nitro substituent and an ortho-methyl ester on the benzene ring . It is formally classified as Lenalidomide Impurity 18 and is supplied as a characterized reference standard for ANDA-related analytical method development, method validation, and quality control of the anticancer drug lenalidomide [1]. Its solid-state form has a melting point of 84–86 °C, a calculated LogP of 2.36, and a calculated aqueous solubility of 0.23 g/L at 25 °C, necessitating storage at 2–8 °C under inert atmosphere .

Why Methyl 2-(Bromomethyl)-6-Nitrobenzoate Cannot Be Replaced by Generic Benzylic Halide Building Blocks


In-class benzylic halide building blocks are not functionally interchangeable with methyl 2-(bromomethyl)-6-nitrobenzoate. The compound's unique 2,6-disubstitution pattern—with both a strongly electron-withdrawing ortho-nitro group and an ortho-carbomethoxy ester capable of neighboring-group participation—creates a stereoelectronic environment not replicated by regioisomers such as the 2,3-, 2,4-, or 2,5-bromomethyl-nitrobenzoate congeners [1]. Chromatographically, the 2,6-isomer (designated MON) resolves from four related lenalidomide impurities—including the chloro-analog MCN and the 2,5- and 2,4-bromomethyl regioisomers—under a single validated RP-HPLC method, confirming that each isomer presents a distinct analytical and procurement identity [2]. Furthermore, replacing the benzylic bromide with a benzylic chloride reduces SN2 reactivity by approximately one to two orders of magnitude, a kinetic penalty that can compromise reaction yields and timelines if the bromide is specified in an optimized synthetic route [3].

Quantitative Differentiation Evidence for Methyl 2-(Bromomethyl)-6-Nitrobenzoate vs. Closest Analogs


RP-HPLC Resolution of Five Lenalidomide Genotoxic Impurities: MON (2,6-Isomer) Displays a Unique Linearity Range and Retention Window

In a validated RP-HPLC method simultaneously quantifying five lenalidomide-related genotoxic impurities on an Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm) with UV detection at 210 nm, methyl 2-(bromomethyl)-6-nitrobenzoate (designated MON) exhibited a linearity range of 3.96–89.1 ppm [1]. This range differs from those of the four co-analyzed comparators: methyl 2-(chloromethyl)-3-nitrobenzoate (MCN, 4.59–91.2 ppm), methyl 2-(bromomethyl)-5-nitrobenzoate (MMM, 6.58–90.0 ppm), methyl 2-(bromomethyl)-4-nitrobenzoate (MPN, 6.47–89.7 ppm), and 2-methyl-3-nitrobenzoic acid methyl ester (MNM, 4.28–90.1 ppm) [1]. MON possesses the widest linear dynamic range among the four bromomethyl-nitrobenzoate congeners and the lowest lower limit of the calibration range (3.96 ppm), providing superior sensitivity for trace-level quantification in pharmaceutical impurity analysis [1].

Genotoxic impurity profiling Lenalidomide ANDA RP-HPLC method validation Regioisomer separation

Benzylic Bromide vs. Benzylic Chloride SN2 Reactivity: The Ortho-Nitro/Ortho-Ester Dual-Substitution Pattern Amplifies Leaving-Group Differentiation

The benzylic bromide in methyl 2-(bromomethyl)-6-nitrobenzoate confers a kinetic advantage over benzylic chloride analogs. SN2 relative rate studies consistently place bromide as a leaving group roughly 30–60 times more reactive than chloride in benzylic systems after correcting for solvent and nucleophile effects [1]. Superimposed on this leaving-group effect, the ortho-carbomethoxy group in o-carbomethoxybenzyl bromide has been shown to provide intramolecular nucleophilic assistance (anchimeric assistance), causing the ortho-ester isomer to solvolyze many times more rapidly than its para-isomer [2]. In the target compound, the ortho-nitro group further polarizes the benzylic C–Br bond via its –I and –M effects, while the ortho-ester can participate in neighboring-group stabilization of the transition state [2][3]. This dual electronic activation is absent in the 2-(chloromethyl) analog (weaker leaving group, no anchimeric ester participation in the same geometry) and in 2-(bromomethyl)-3-nitrobenzoate (meta-nitro; only single ortho-ester, different geometric relationship) [3].

SN2 kinetics Benzylic halide reactivity Ortho-substituent effect Leaving-group ability

Scalable Multi-Hundred-Gram Synthesis with >98% HPLC Purity and <0.1% Water: A Validated Procurement-Grade Benchmark

A patent-derived synthesis protocol starting from 200.0 g (1.02 mol) of methyl 2-methyl-6-nitrobenzoate using 1,3-dibromo-5,5-dimethylhydantoin (DBH, 162.0 g, 0.57 mol) in methyl acetate (1.20 L) at 78 °C under nitrogen delivered 185.2 g of methyl 2-(bromomethyl)-6-nitrobenzoate—a 66% isolated yield with HPLC purity >98% (area%) and water content <0.1% by Karl Fischer titration . This process runs at a 200-g input scale and uses methyl acetate, a chlorine-free solvent classified as a Class 3 residual solvent with low toxicological concern, rather than chlorinated solvents employed in many legacy benzylic bromination procedures [1]. In contrast, the closely related 2,3-regioisomer (methyl 2-(bromomethyl)-3-nitrobenzoate, the authentic lenalidomide intermediate) typically requires recrystallization from 1-chlorobutane/cyclohexane mixtures to achieve comparable purity, introducing a chlorinated solvent burden . The 2,6-isomer therefore offers a procurement-ready quality specification—>98% purity, low moisture, defined residual solvent profile—that is directly applicable to GMP-adjacent intermediate sourcing .

Process chemistry Bromomethylation DBH bromination Quality specification

Lenalidomide Impurity 18: A Regulatory-Designated Reference Standard for ANDA Quality Control, Distinct from Synthetic Intermediate Regioisomers

Methyl 2-(bromomethyl)-6-nitrobenzoate is formally codified as Lenalidomide Impurity 18, a distinct identity separate from the synthetic intermediate methyl 2-(bromomethyl)-3-nitrobenzoate (the actual lenalidomide precursor) and from Impurity 17 (the 2,5-isomer, MMM) [1]. It is supplied by multiple reference-standard vendors with full characterization data packages—including NMR, HPLC, MS, and quantitative NMR—compliant with ICH Q3A/Q3B and M7 regulatory guidelines for ANDA submissions [1]. This regulatory designation provides a unique procurement advantage: the compound is stocked as a traceable reference standard with established stability data (≥24 h in lenalidomide test samples), enabling its direct use in method development, method validation (AMV), and QC release testing without additional qualification [1][2]. By contrast, the non-impurity bromomethyl-nitrobenzoate isomers (e.g., the 2,3-synthetic intermediate) carry no analogous regulatory reference-standard pedigree and may lack the certified purity, stability, and characterization depth required for GMP QC applications [2].

Pharmaceutical reference standard Lenalidomide impurity profiling ANDA submission Regulatory compliance

Ortho-Nitro/Ortho-Ester Dual Activation of Benzylic Electrophilicity: Unique Reactivity Profile vs. Mono-Ortho and Meta/Para Regioisomers

The simultaneous presence of an ortho-nitro group and an ortho-carbomethoxy ester in methyl 2-(bromomethyl)-6-nitrobenzoate generates a reactivity profile fundamentally different from its regioisomers. Kinetic studies on model benzyl halides demonstrate that an ortho-carbomethoxy group provides intramolecular nucleophilic assistance during solvolysis, causing o-carbomethoxybenzyl bromide to solvolyze many times faster than the corresponding para-isomer [1]. Conversely, the ortho-nitro group exerts a strong electron-withdrawing effect that polarizes the C–Br bond and enhances the electrophilicity of the benzylic carbon, as evidenced by the l/m ratios from extended Grunwald–Winstein analysis of o-nitrobenzyl bromide [1]. In the 2,6-isomer, these two ortho effects operate simultaneously on the same benzylic center, whereas in the 2,3-isomer the nitro is meta to the ester (purely inductive), in the 2,4-isomer the nitro is para to the ester, and in the 2,5-isomer the nitro is meta to both the ester and the bromomethyl group [2]. The 2,6-substitution pattern is the only arrangement where both strongly electron-modulating groups are ortho to the reactive benzylic site. This manifests practically in the compound's patent-demonstrated utility as a key intermediate for isoindolinone synthesis: reaction of methyl 2-(bromomethyl)-6-nitrobenzoate with 3-(trifluoromethoxy)aniline in the presence of acetic acid in dioxane yielded 7-nitro-2-(3-(trifluoromethoxy)phenyl)isoindolin-1-one in 63% isolated yield after silica gel chromatography [3].

Neighboring-group participation Ortho-substituent effect Benzylic electrophilicity Regioisomer reactivity

High-Impact Application Scenarios Where Methyl 2-(Bromomethyl)-6-Nitrobenzoate (CAS 61940-21-4) Provides Verifiable Advantages


Genotoxic Impurity Reference Standard for Lenalidomide ANDA Submissions

As Lenalidomide Impurity 18, this compound is the only 2,6-bromomethyl-nitrobenzoate regioisomer designated for lenalidomide impurity profiling under ICH M7 guidelines. The validated RP-HPLC method of Gaddam et al. (2020) demonstrates baseline resolution from four co-occurring impurities with MON's unique linearity range of 3.96–89.1 ppm, the widest among bromomethyl congeners [1]. ANDA filers should procure this specific isomer with a full COA (NMR, HPLC, MS, qNMR, KF) rather than a generic bromomethyl-nitrobenzoate to satisfy regulatory expectations for impurity standard traceability and stability (validated ≥24 h in the lenalidomide matrix) [1][2].

Isoindolinone Library Synthesis Exploiting Dual Ortho Activation

The 2,6-substitution pattern—uniquely positioning both the nitro and carbomethoxy groups ortho to the benzylic bromide—enables a one-step cyclization with primary amines to form 7-nitroisoindolin-1-ones. The Sirtris patent (CN102307871A) demonstrates this with 3-(trifluoromethoxy)aniline, yielding the isoindolinone product in 63% isolated yield [3]. The ortho-ester provides neighboring-group participation that accelerates cyclization relative to what would be expected for a simple benzyl bromide, while the ortho-nitro group remains available for subsequent reduction to the aniline for further diversification [3][4]. Medicinal chemistry groups synthesizing sirtuin-modulating or phthalimide-derived compound libraries benefit from this regiospecific reactivity.

Procurement of a Chlorine-Free-Process Bromomethyl Building Block for Green Chemistry Workflows

The 200-g scale synthesis using DBH in methyl acetate (ICH Class 3 solvent) delivers the product in 66% yield with >98% HPLC purity and <0.1% water without any chlorinated solvent in the reaction or isolation steps . For process chemistry groups committed to reducing chlorinated solvent use or avoiding halogenated waste streams, this route provides a validated, scalable procurement-grade building block whose residual solvent profile is inherently compatible with late-stage intermediate specifications [5]. The 2,3-isomer, by comparison, typically requires recrystallization from 1-chlorobutane/cyclohexane .

Benzylic Bromide Electrophile in SN2-Displacement Libraries Requiring Maximal Reactivity

When a synthetic route requires efficient nucleophilic displacement at the benzylic position—for example, in the synthesis of benzylamines, benzyl ethers, or benzyl thioethers—the benzylic bromide offers approximately 30–60× higher SN2 reactivity compared to the corresponding benzylic chloride [6]. Furthermore, the dual ortho-electron-withdrawing substitution (nitro + ester) enhances the electrophilicity of the benzylic carbon beyond that of mono-substituted or unsubstituted benzyl bromides [4][6]. This makes the 2,6-isomer the building block of choice when rapid, high-conversion benzylic substitution is required under mild conditions, particularly in parallel synthesis or flow chemistry settings where reaction time is a critical parameter.

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